N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with ethyl 4-ethoxybenzoylacetate under acidic conditions to form the intermediate. This intermediate then undergoes cyclization and subsequent amide formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine
- (2,5-dimethylphenyl)(4-ethoxyphenyl)methanamine
Uniqueness
N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrimidine core and the presence of both dimethylphenyl and ethoxyphenyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-16-9-7-15(8-10-16)24-20(26)17(12-22-21(24)27)19(25)23-18-11-13(2)5-6-14(18)3/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25) |
InChI Key |
VHCCPSXMKJIWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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